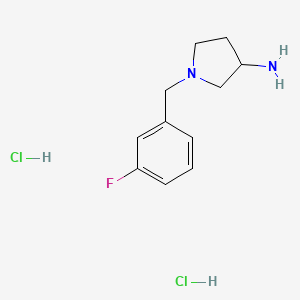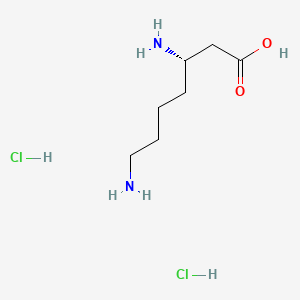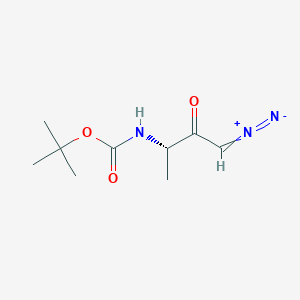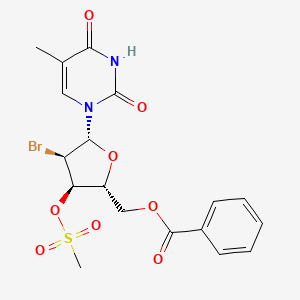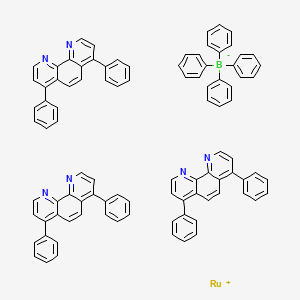
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron is a coordination compound that has gained significant attention in scientific research due to its unique properties. This compound consists of a ruthenium (II) ion coordinated with three bathophenanthroline ligands and counterbalanced by tetraphenylboron anions. It is known for its strong fluorescence and stability, making it useful in various applications, particularly in the field of biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris-(bathophenanthroline) ruthenium (II) tetraphenylboron typically involves the reaction of ruthenium (II) chloride with bathophenanthroline ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium ion. The resulting complex is then precipitated by adding tetraphenylboron sodium salt, which acts as the counterion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium (IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of competing ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: The compound serves as a fluorescent stain for proteins and nucleic acids in gel electrophoresis and other biochemical assays.
Medicine: It is explored for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: The compound’s fluorescence properties make it useful in the development of sensors and analytical devices.
作用機序
The mechanism by which tris-(bathophenanthroline) ruthenium (II) tetraphenylboron exerts its effects is primarily based on its ability to interact with biological molecules through coordination and electrostatic interactions. The ruthenium center can engage in electron transfer processes, while the bathophenanthroline ligands provide a stable and rigid framework that enhances the compound’s fluorescence. The tetraphenylboron anions help in maintaining the overall charge balance and solubility of the complex.
類似化合物との比較
Similar Compounds
Ruthenium (II) tris (bathophenanthroline disulfonate): Another ruthenium-based complex with similar fluorescence properties but different solubility and charge characteristics.
Ruthenium (II) tris (4,7-diphenyl-1,10-phenanthroline disulfonate): A related compound used in similar applications but with distinct structural features.
Uniqueness
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron stands out due to its unique combination of stability, fluorescence, and ease of synthesis. Its ability to form stable complexes with a wide range of ligands and its strong fluorescence make it particularly valuable in biochemical and analytical applications.
特性
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(1+);tetraphenylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.3C24H16N2.Ru/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h1-20H;3*1-16H;/q-1;;;;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXXVCBKASZEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H68BN6Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

![(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B1143239.png)
